REACTION_SMILES
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[C:13]([CH3:14])(=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:36][CH2:37][CH2:38][CH2:39][CH3:40].[CH3:41][N:42]([CH3:43])[P:44]([N:45]([CH3:46])[CH3:47])([N:48]([CH3:49])[CH3:50])=[O:51].[CH3:8][CH2:9][CH2:10][CH2:11][Li:12].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[I:21][CH2:22][CH:23]([CH2:24][CH2:25][CH2:26][CH:27]([CH3:28])[CH3:29])[CH3:30]>>[C:13]([CH2:14][CH2:22][CH:23]([CH2:24][CH2:25][CH2:26][CH:27]([CH3:28])[CH3:29])[CH3:30])(=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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CC(C)CCCC(C)CI
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCCC(C)CI
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Name
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CC(C)CCCC(C)CCC(=O)OC(C)(C)C
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Type
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product
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Smiles
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CC(C)CCCC(C)CCC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |